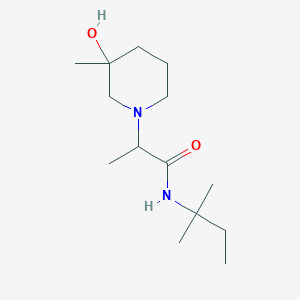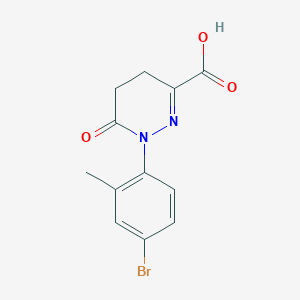![molecular formula C12H13BrClNO3 B6644234 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BCAA-BrCl or BCAA-Br, and it belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
The precise mechanism of action of BCAA-Br is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Additionally, BCAA-Br has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BCAA-Br has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, BCAA-Br has been shown to decrease the expression of COX-2, which is upregulated in response to inflammation. BCAA-Br has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCAA-Br is its potent anti-inflammatory activity, which makes it an attractive candidate for the treatment of various inflammatory diseases. Moreover, BCAA-Br has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, one of the limitations of BCAA-Br is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on BCAA-Br. One area of research is the development of novel formulations that can enhance the solubility and bioavailability of BCAA-Br. Moreover, further studies are needed to elucidate the precise mechanism of action of BCAA-Br and to identify its molecular targets. Additionally, more studies are needed to evaluate the efficacy of BCAA-Br in various disease models and to assess its potential side effects. Finally, the development of BCAA-Br derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, BCAA-Br is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the precise mechanism of action of BCAA-Br and to evaluate its efficacy and safety in various disease models.
Méthodes De Synthèse
BCAA-Br is synthesized through a multistep process that involves the reaction of 2-bromo-4-chlorobenzoyl chloride with propylamine, followed by the addition of glycine. The resulting product is purified through recrystallization and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
BCAA-Br has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. Moreover, BCAA-Br has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2-bromo-4-chlorobenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-5-15(7-11(16)17)12(18)9-4-3-8(14)6-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDQHKKXIYYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)